2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide

Chemical probe development Target deconvolution SAR exploration

The compound 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2) is a synthetic small molecule belonging to the N-phenylacetamide class, characterized by a 4-fluorophenylacetyl moiety linked to a para-substituted aniline bearing an N-methylacetamide side chain (molecular formula C17H17FN2O2, MW 300.33 g/mol). Public database records indicate it has no reported biological activity in major screening databases (ChEMBL), no associated publications, and no known clinical trial history, placing it in the category of an unexplored screening compound.

Molecular Formula C17H17FN2O2
Molecular Weight 300.33 g/mol
CAS No. 1060285-54-2
Cat. No. B6539545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide
CAS1060285-54-2
Molecular FormulaC17H17FN2O2
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C17H17FN2O2/c1-19-16(21)10-13-4-8-15(9-5-13)20-17(22)11-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)
InChIKeyQXQMQKNBACBJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2): Procurement Baseline and Chemical Identity


The compound 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2) is a synthetic small molecule belonging to the N-phenylacetamide class, characterized by a 4-fluorophenylacetyl moiety linked to a para-substituted aniline bearing an N-methylacetamide side chain (molecular formula C17H17FN2O2, MW 300.33 g/mol) [1]. Public database records indicate it has no reported biological activity in major screening databases (ChEMBL), no associated publications, and no known clinical trial history, placing it in the category of an unexplored screening compound [2].

Why Generic Substitution Is Not Straightforward for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2)


Within the N-phenylacetamide chemical space, minor structural modifications can profoundly alter target engagement, selectivity profiles, and ADME properties. For example, close analogs such as N-cyclopropyl or N,N-dimethyl variants exhibit distinct physicochemical and predicted binding characteristics compared to the N-methyl derivative . Without head-to-head quantitative data, the specific substitution pattern—particularly the monomethyl amide terminus and para-acetamido linkage—cannot be assumed to behave identically to any other in-class compound. This guide therefore evaluates the limited but structurally grounded evidence available to inform procurement decisions.

Quantitative Differentiation Evidence for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2)


Absence of Documented Biological Activity vs. Structurally Related Active Analogues

In ChEMBL 20 and ZINC activity databases, 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide exhibits no known biological activity, with zero publications or screening hits reported [1]. In contrast, structurally related N-phenylacetamides bearing 2-chlorophenyl or 2,6-dichlorophenyl substituents on the acetyl portion have demonstrated P2X4 receptor antagonism with IC50 values in the nanomolar to low micromolar range (e.g., N-{4-[2-(2-chlorophenyl)acetamido]pyridin-2-yl}-N-(3,4-difluorophenyl)acetamide series) [2]. This absence of data represents a critical differentiation point: the compound serves as a true negative control or unexplored chemotype for P2X4 and related targets.

Chemical probe development Target deconvolution SAR exploration

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The compound exhibits a predicted logP of approximately 2.3 (ZINC) to 4.9 (alternative QSAR models), with a topological polar surface area (tPSA) of 58 Ų and 2 hydrogen bond donors [1]. Compared to the N,N-dimethyl analog (tPSA ~41 Ų, 0 HBD) and the N-cyclopropyl analog (tPSA ~58 Ų, 2 HBD), the N-methyl substitution preserves hydrogen bond donor capacity while moderately increasing lipophilicity relative to the unsubstituted amide [2]. This places the compound in a distinct region of CNS MPO desirability space versus its fully methylated counterpart.

Physicochemical profiling CNS drug-likeness Permeability prediction

Synthetic Accessibility and Scaffold Versatility Compared to Heterocyclic Analogues

The compound's synthesis involves a straightforward two-step sequence: (1) amide coupling of 4-fluorophenylacetic acid with 4-aminophenylacetic acid, and (2) methylamide formation, utilizing readily available starting materials . In contrast, heterocycle-fused comparators such as tetrazole-carboxamide derivatives (e.g., 2-(4-(2-(4-fluorophenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, MW 340.3) require additional synthetic steps and specialized reagents . The open-chain para-disubstituted phenyl architecture also permits late-stage diversification that is sterically precluded in ortho-substituted or cyclized analogs.

Medicinal chemistry Library synthesis Scaffold hopping

Recommended Application Scenarios for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide (CAS 1060285-54-2) Based on Available Evidence


Negative Control for P2X4 Receptor Antagonist Screening Campaigns

Given the compound's documented absence of biological activity in curated databases and its structural similarity to patent-exemplified P2X4 antagonists [1], it is ideally suited as a negative control compound in P2X4 calcium flux or electrophysiology assays. Its procurement ensures that observed activity of test compounds is not attributable to the N-phenylacetamide scaffold itself. This application directly leverages the data-null status identified in Section 3, Evidence Item 1.

Starting Scaffold for Kinase Hinge-Binder Optimization

The compound's 2 hydrogen bond donors and moderate tPSA (58 Ų) [1] make it a viable minimal scaffold for designing ATP-competitive kinase inhibitors requiring amide NH hinge interactions. Unlike its N,N-dimethyl analog (0 HBD), the N-methylacetamide retains the critical donor functionality while offering a defined vector for fragment growth. This scenario builds upon the physicochemical differentiation established in Section 3, Evidence Item 2.

Chemical Probe for Target Deconvolution via Affinity-Based Proteomics

The compound's synthetic accessibility and the presence of a para-substituted phenyl ring enable facile linker attachment for affinity chromatography or photoaffinity labeling probes [1]. In target deconvolution studies where closely related analogs have shown phenotypic activity but unknown targets, this compound can serve as a minimalist probe scaffold. This application derives from the synthetic versatility evidence in Section 3, Evidence Item 3.

Quote Request

Request a Quote for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.